molecular formula C11H11NO2 B066349 Methyl 3-(3-cyanophenyl)propanoate CAS No. 193151-11-0

Methyl 3-(3-cyanophenyl)propanoate

Cat. No. B066349
M. Wt: 189.21 g/mol
InChI Key: YPAZQTSKIDBDAQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)propanoate, also known as MCPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is commonly used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)propanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.

Biochemical And Physiological Effects

Methyl 3-(3-cyanophenyl)propanoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

Methyl 3-(3-cyanophenyl)propanoate has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several potential future directions for research on Methyl 3-(3-cyanophenyl)propanoate. One area of interest is its potential use as a therapeutic agent for various diseases, such as fungal infections and inflammatory disorders. Another area of interest is its potential use as a tool for studying cellular processes and protein function. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Methyl 3-(3-cyanophenyl)propanoate.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)propanoate has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for drug discovery and development.

properties

CAS RN

193151-11-0

Product Name

Methyl 3-(3-cyanophenyl)propanoate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-(3-cyanophenyl)propanoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3

InChI Key

YPAZQTSKIDBDAQ-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=CC(=CC=C1)C#N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-(3-cyano-phenyl)-acrylic acid methyl ester (3.24 g, 17.31 mmol), prepared in Step B of Preparation 44, and palladium on carbon (10%, 0.600 g) in EtOAc (30 mL) was hydrogenated at 25 psi in a Parr shaker for 1h. The catalyst was removed via filtration through Celite and the solution was concentrated in vacuo. Medium pressure chromatography (6:1 hexanes:EtOAc) provided the title compound of Step A as a clear oil (2.98 g). 1H NMR (400 MHz, CDCl3) δ 7.50-7.36 (m, 4H), 3.65 (s, 3H), 2.97 (t, 2H), 2.63 (t, 2H); MS 190 (M+1).
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3.24 g
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0.6 g
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30 mL
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